Cas no 599207-27-9 ((2R,3R)-3-aminopentan-2-ol)

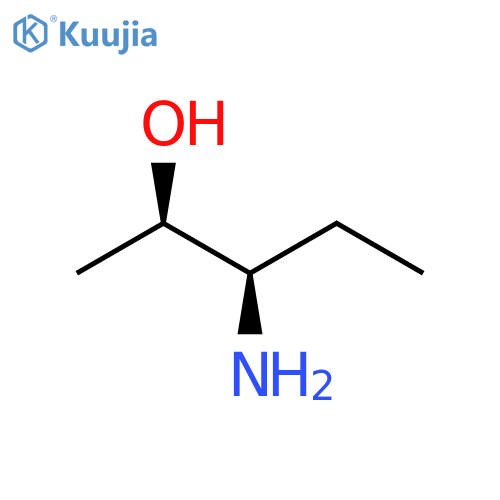

(2R,3R)-3-aminopentan-2-ol structure

商品名:(2R,3R)-3-aminopentan-2-ol

(2R,3R)-3-aminopentan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Pentanol, 3-amino-, (2R,3R)-

- (2R,3R)-3-AMINOPENTAN-2-OL

- InChI=1/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s

- 599207-27-9

- AKOS006338333

- F90025

- rel-(2R,3R)-3-aminopentan-2-ol

- PS-21026

- SCHEMBL3877473

- (2R,3R)-3-aminopentan-2-ol

-

- インチ: 1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1

- InChIKey: BKFGLDUWYUYHRF-RFZPGFLSSA-N

- ほほえんだ: C[C@@H](O)[C@H](N)CC

計算された属性

- せいみつぶんしりょう: 103.1

- どういたいしつりょう: 103.1

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 47.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 0.912

- ふってん: 186.8°C at 760 mmHg

- フラッシュポイント: 66.8°C

- 屈折率: 1.447

- PSA: 46.25000

- LogP: 0.80480

(2R,3R)-3-aminopentan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1232389-1G |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 97% | 1g |

$930 | 2024-07-21 | |

| Aaron | AR00K8YK-250mg |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 95% | 250mg |

$343.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1232389-100mg |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 97% | 100mg |

$240 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1232389-10g |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 97% | 10g |

$4905 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1830595-100mg |

(2R,3R)-3-Aminopentan-2-ol |

599207-27-9 | 98% | 100mg |

¥2146.00 | 2024-05-07 | |

| 1PlusChem | 1P00K8Q8-100mg |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 95% | 100mg |

$214.00 | 2024-04-22 | |

| 1PlusChem | 1P00K8Q8-250mg |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 95% | 250mg |

$329.00 | 2024-04-22 | |

| eNovation Chemicals LLC | Y1232389-250mg |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 97% | 250mg |

$370 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1232389-500mg |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 97% | 500mg |

$610 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1232389-1g |

(2R,3R)-3-aminopentan-2-ol |

599207-27-9 | 97% | 1g |

$930 | 2025-02-19 |

(2R,3R)-3-aminopentan-2-ol 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

599207-27-9 ((2R,3R)-3-aminopentan-2-ol) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:599207-27-9)(2R,3R)-3-aminopentan-2-ol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):240.0/383.0/958.0